5-methyl-N-(propan-2-yl)-4H-1,2,4-triazol-3-amine
Overview
Description
5-methyl-N-(propan-2-yl)-4H-1,2,4-triazol-3-amine is a nitrogen-containing heterocyclic compound. It belongs to the class of triazoles, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science. The presence of the triazole ring imparts unique chemical properties to the compound, making it a valuable scaffold for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(propan-2-yl)-4H-1,2,4-triazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methyl-1H-1,2,4-triazole-3-thiol with isopropylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters, higher yields, and reduced production costs. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can further enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-(propan-2-yl)-4H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions with halogenated compounds to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogenated compounds, nucleophiles; reactions are conducted in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of various substituted triazole derivatives with different functional groups.
Scientific Research Applications
5-methyl-N-(propan-2-yl)-4H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its potential use in the development of new drugs, particularly as inhibitors of specific enzymes and receptors.
Industry: Utilized in the production of agrochemicals, such as herbicides and fungicides, and in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-methyl-N-(propan-2-yl)-4H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can inhibit the activity of target enzymes or modulate receptor function. This interaction can lead to various biological effects, such as antimicrobial activity or enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: The parent compound of the triazole family, known for its broad spectrum of biological activities.
5-methyl-1H-1,2,4-triazole-3-thiol: A precursor in the synthesis of 5-methyl-N-(propan-2-yl)-4H-1,2,4-triazol-3-amine, with similar chemical properties.
Isopropylamine: A simple amine used in the synthesis of various triazole derivatives.
Uniqueness
This compound is unique due to the presence of both the methyl and isopropyl groups on the triazole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
5-methyl-N-propan-2-yl-1H-1,2,4-triazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4/c1-4(2)7-6-8-5(3)9-10-6/h4H,1-3H3,(H2,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJUOFLBZMGNNQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)NC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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